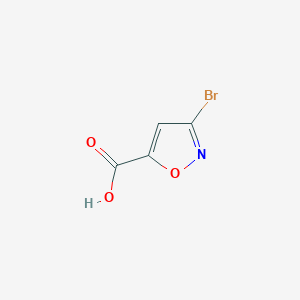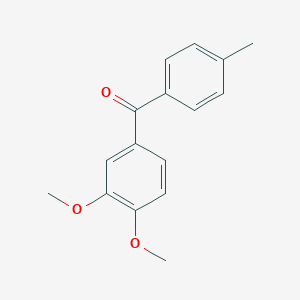
3,4-Diméthoxy-4'-méthylbenzophénone
Vue d'ensemble
Description
3,4-Dimethoxy-4’-methylbenzophenone is an organic compound with the molecular formula C16H16O3. It is a derivative of benzophenone, characterized by the presence of two methoxy groups and a methyl group attached to the benzene rings. This compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .
Applications De Recherche Scientifique
3,4-Dimethoxy-4’-methylbenzophenone has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 3,4-Dimethoxy-4’-methylbenzophenone (DMB) is copper . It acts as a corrosion inhibitor for copper, particularly in acidic environments .
Mode of Action
DMB interacts with the copper surface to form a protective layer . This layer acts as a barrier, preventing corrosive substances from reaching the copper surface . The formation of this protective layer is a critical aspect of DMB’s inhibitory action .
Biochemical Pathways
The formation of the protective layer on the copper surface involveschemical adsorption . This process involves the interaction between DMB molecules and the copper surface, leading to the formation of a robust protective adsorbed layer .
Pharmacokinetics
It is known that dmb is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform, and slightly soluble in water .
Result of Action
The result of DMB’s action is the formation of a protective layer on the copper surface, which significantly boosts the corrosion resistance of copper . This protective layer can achieve an impressive inhibition efficiency of up to 89% at 400 ppm .
Action Environment
The efficacy and stability of DMB are influenced by environmental factors. For instance, DMB exhibits superior corrosion inhibition performance in an acidic setting . It is also worth noting that DMB is a white to light yellow crystalline solid at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
3,4-Dimethoxy-4’-methylbenzophenone can be synthesized through the condensation reaction of dimethylaniline with 3,4-dimethoxyethyl acetate. This reaction typically involves the use of a catalyst and occurs under controlled temperature conditions .
Industrial Production Methods:
In industrial settings, the compound is often produced via Friedel-Crafts acylation. This method involves the reaction of 3,4-dimethoxybenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions:
3,4-Dimethoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated benzophenones
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxybenzophenone
- 4-Methylbenzophenone
- 4,4’-Dimethoxybenzophenone
Comparison:
3,4-Dimethoxy-4’-methylbenzophenone is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,4-Dimethoxybenzophenone, the additional methyl group in 3,4-Dimethoxy-4’-methylbenzophenone enhances its solubility in organic solvents. Similarly, the presence of methoxy groups differentiates it from 4-Methylbenzophenone, affecting its photochemical properties .
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKNXVHJMSOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





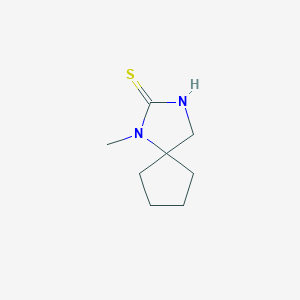
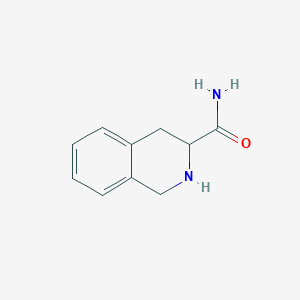

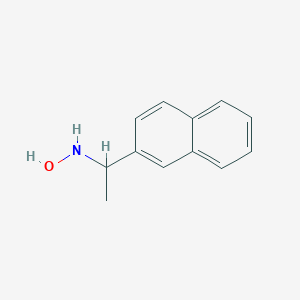
![(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B46743.png)



